

Part 1: Comparative Analysis of Synthetic Strategies

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Compound of Interest

Compound Name: *Tert-butyl 3,5-dioxopiperazine-1-carboxylate*

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The construction of the piperazine-2,6-dione core can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. The two predominant strategies involve the condensation of iminodiacetic acid derivatives and the cyclization of α -amino acid esters.[5]

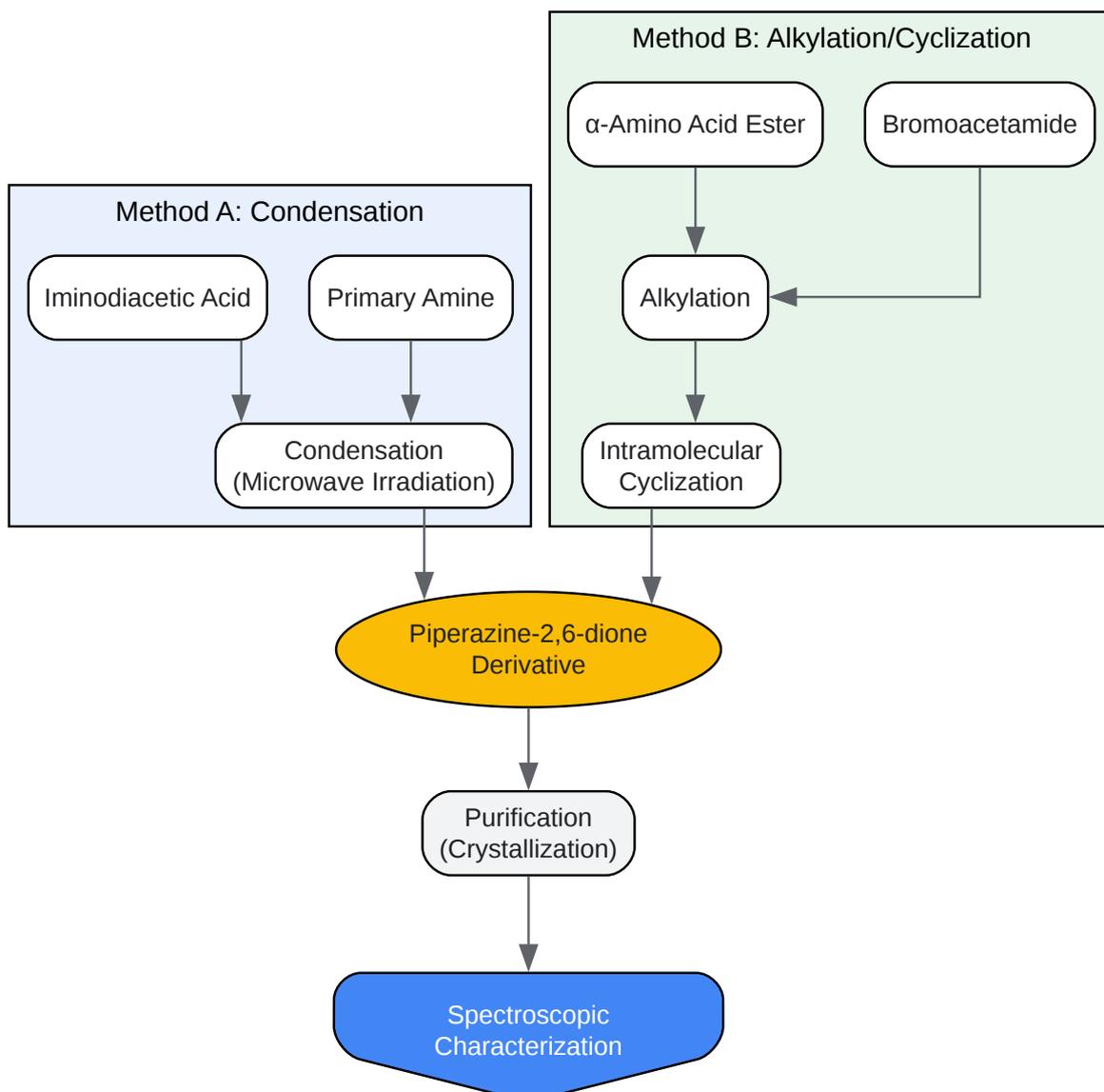
Method A: Condensation with Iminodiacetic Acid Derivatives

This is a robust and widely used method that involves the reaction of an iminodiacetic acid with a primary amine, often under microwave irradiation to accelerate the reaction and improve yields.[5] The causality behind using microwave heating lies in its ability to efficiently and uniformly heat the reaction mixture, drastically reducing reaction times from hours to minutes and often resulting in cleaner products with higher yields compared to conventional heating.

Method B: Alkylation and Cyclization of α -Amino Acid Esters

An alternative route involves the alkylation of α -amino acid esters with bromoacetamide, followed by an intramolecular cyclization to form the piperazine-2,6-dione ring.[5] This method is particularly useful for creating chiral derivatives when starting from enantiomerically pure amino acids.

Workflow for Synthesis of Piperazine-2,6-dione Derivatives



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Caption: Comparative synthetic routes to piperazine-2,6-dione derivatives.

Table 1: Comparison of Synthetic Methods for Piperazine-2,6-dione Derivatives

Method	Key Reactants	Conditions	Advantages	Disadvantages	Yield Range	Reference
Condensation	Iminodiacetic acid, Primary amines	Microwave irradiation	Rapid, high yields, operational simplicity	May require specific microwave synthesis equipment	Quantitative	[5]
Alkylation/ Cyclization	α -Amino acid esters, Bromoacetamide	Multi-step, conventional heating	Good for chiral synthesis from amino acids	Longer reaction times, potentially lower overall yields	Moderate to Good	[5]
Transition-Metal Free Cascade	Methyl acetates, Acrylamides	Basic promoter (K ₂ O _t Bu), THF	Mild conditions, excellent functional group tolerance	Limited to specific substitution patterns	Moderate to Good	[6]

Experimental Protocol: Microwave-Assisted Synthesis of 4-Substituted Piperazine-2,6-diones

This protocol is a representative example based on the condensation of iminodiacetic acid with a primary amine.[5]

- **Reactant Preparation:** In a microwave process vial, combine iminodiacetic acid (1.0 eq), the desired primary amine (1.0-1.2 eq), and a suitable solvent such as water or ethanol.
- **Microwave Irradiation:** Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes). The use of

a sealed vessel is critical to reach temperatures above the solvent's boiling point, thereby accelerating the reaction.

- **Work-up and Isolation:** After cooling the reaction vessel to room temperature, remove the solvent under reduced pressure (rotary evaporation).
- **Purification:** The crude product is often a solid. Purify it by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure piperazine-2,6-dione derivative. The purity is then confirmed by analytical techniques.

Part 2: A Guide to Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of newly synthesized piperazine-2,6-dione derivatives. Each technique provides complementary information, creating a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are the workhorses for initial structural confirmation.^{[7][8]} ^1H NMR confirms the presence of the piperazine ring protons and the substituents, while ^{13}C NMR verifies the number of unique carbons, including the characteristic carbonyl signals of the dione structure. For complex derivatives, 2D NMR techniques (like COSY and HSQC) are invaluable for establishing connectivity.^{[9][10]}

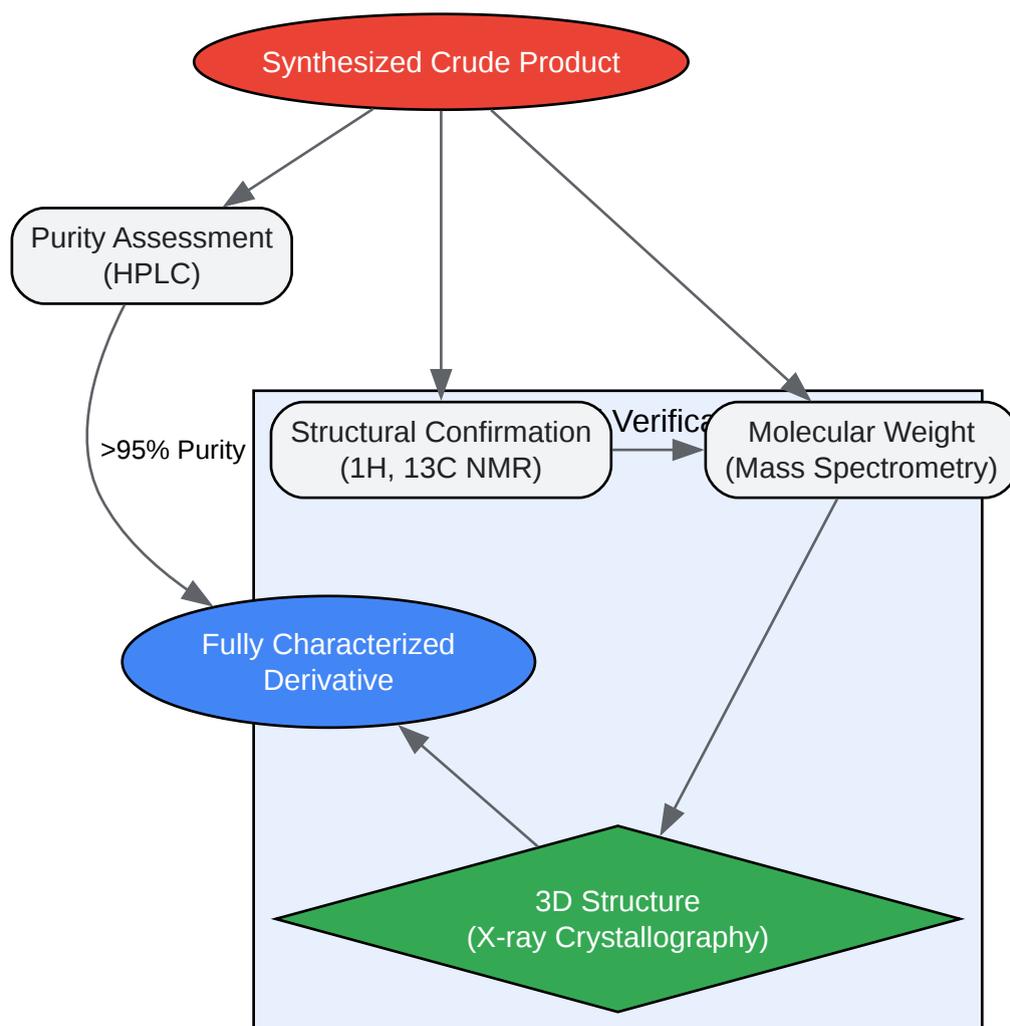
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, providing crucial confirmation of the chemical formula.^[11] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of elemental composition.^{[12][13]} Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.^[12]

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the synthesized compounds.^[14] Since the piperazine-2,6-dione core lacks a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for sensitive UV detection, especially for quantitative analysis.^[14]

X-ray Crystallography: For definitive proof of structure, including relative and absolute stereochemistry, single-crystal X-ray diffraction is unparalleled.^{[10][15]} This technique provides

the precise 3D arrangement of atoms in the solid state, which is crucial for understanding receptor binding and for validating computational models.

General Workflow for Analytical Characterization



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Caption: Integrated workflow for analytical characterization.

Table 2: Comparison of Analytical Techniques

Technique	Information Provided	Strengths	Limitations
NMR Spectroscopy	Connectivity, chemical environment of atoms	Non-destructive, provides detailed structural information in solution	Lower sensitivity, can be complex for large molecules
Mass Spectrometry	Molecular weight, elemental composition, fragmentation	High sensitivity, requires minimal sample	Isomers can be difficult to distinguish without fragmentation
HPLC	Purity, quantification, separation of mixtures	Highly accurate for purity determination, versatile	May require derivatization for detection of non-chromophoric compounds[14]
X-ray Crystallography	Unambiguous 3D structure, stereochemistry	Provides definitive structural proof	Requires a suitable single crystal, structure is in solid state

Experimental Protocol: HPLC-UV Analysis of Piperazine Derivatives

This protocol describes a general method for purity analysis, which may require optimization for specific derivatives.[14]

- **Instrumentation:** Utilize an HPLC system equipped with a UV or photodiode array (PDA) detector and a suitable analytical column (e.g., C18 reversed-phase, 250 x 4.6 mm, 5 µm).
- **Mobile Phase Preparation:** Prepare a mobile phase, typically a mixture of HPLC-grade acetonitrile or methanol and water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. Filter and degas the mobile phase before use.

- **Sample Preparation:** Accurately weigh and dissolve the piperazine-2,6-dione derivative in a suitable solvent (e.g., mobile phase or acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 μm syringe filter.
- **Chromatographic Conditions:**
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Column Temperature: 35°C
 - Detection Wavelength: Scan with PDA to find the absorbance maximum, or use a low wavelength (e.g., 210-220 nm) if no strong chromophore is present.
 - Gradient: A typical gradient might run from 10% to 90% acetonitrile over 20 minutes to elute compounds with a range of polarities.
- **Data Analysis:** Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Part 3: Comparative Pharmacological Profiles

The versatility of the piperazine-2,6-dione scaffold is evident in its wide range of biological activities. Substitutions on the piperazine ring dramatically influence the pharmacological profile.

Anticancer Activity

Many piperazine-2,6-dione derivatives exhibit potent antiproliferative effects against various cancer cell lines.^{[16][17]} For example, certain 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have shown significant activity against breast (T47D), lung (NCI H-522), and colon (HCT-15) cancer cell lines.^[5] Other studies have demonstrated that 2,6-diketopiperazines derived from α -amino acids can induce apoptosis in triple-negative breast cancer cells (MDA-MB-231).^[18]

Table 3: Comparative Anticancer Activity (IC_{50} Values in μM)

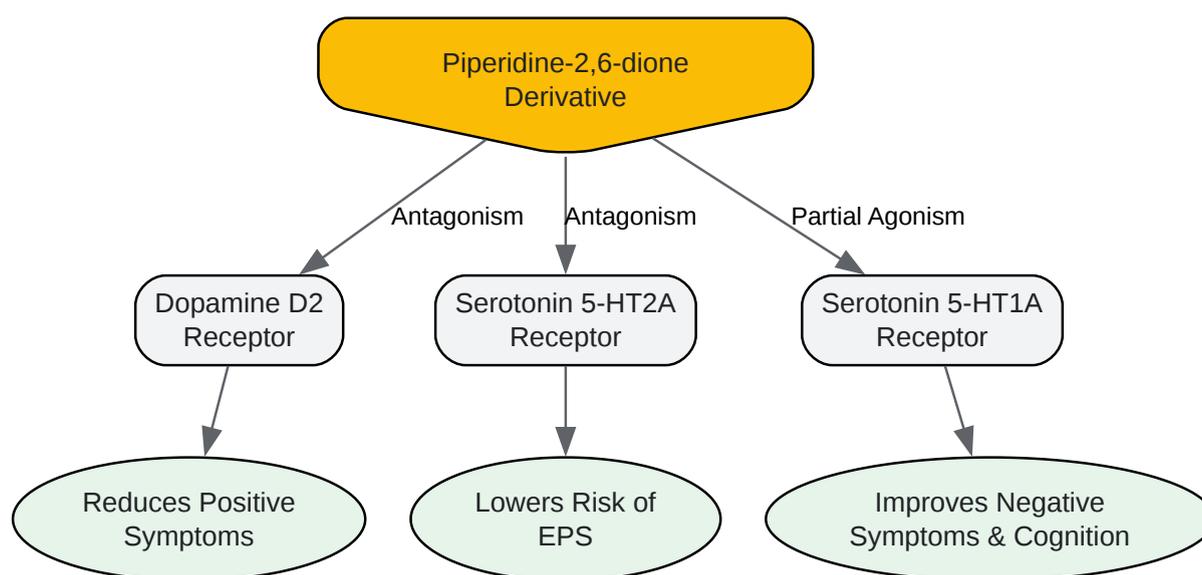
Compound Derivative	Breast (T47D)	Lung (NCI H-522)	Colon (HCT-15)	Ovary (PA-1)	Reference
Compound 3k	>10	>10	>10	>10	[5]
Compound 4e	>10	>10	>10	<10	[5]
Compound 4i	<10	>10	>10	>10	[5]
Compound 4j	>10	<10	>10	>10	[5]
(R)-2b	ND	ND	ND	ND	[18]
(S)-2a	ND	ND	ND	ND	[18]

Note: Specific IC₅₀ values for compounds 3k, 4e, 4i, and 4j were reported as active at a 10 μM screening concentration. (R)-2b and (S)-2a were active against MDA-MB-231 cells with IC₅₀ values of 0.021 mM and 4.6 μM, respectively. ND = Not Determined.

Antipsychotic Activity

Derivatives have also been developed as multireceptor atypical antipsychotics, targeting dopamine (D₂) and serotonin (5-HT_{1a}, 5-HT_{2a}) receptors.[19][20] The goal is to achieve a balance of receptor affinities to treat psychosis with a reduced risk of side effects like extrapyramidal symptoms. The structure-activity relationships in this class are highly sensitive to the nature of the substituent attached to the piperazine nitrogen.

Mechanism of Action: Multireceptor Antipsychotics



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